Extended Spatial Reach and Bulk Compared to Propanoic Acid Analog
4-{[3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoyl]amino}butanoic acid demonstrates a significantly extended spatial profile compared to its closest simpler analog, 3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoic acid (CAS 51672-79-8). The target compound contains a 7-atom linker between the benzotriazinone core and the terminal carboxylate, which is 4 atoms longer than the propanoic acid analog [1][2]. This extension contributes to a larger molecular weight (+85.1 Da) and an increase in molecular flexibility (7 rotatable bonds vs. 3) [1][2]. This added bulk and reach are critical when probing extended binding pockets or designing bifunctional molecules.
| Evidence Dimension | Linker atom count between core and terminal carboxylic acid |
|---|---|
| Target Compound Data | 7 atoms (propanamido + butanoic) |
| Comparator Or Baseline | 3 atoms (propanoic) for 3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoic acid (CAS 51672-79-8) |
| Quantified Difference | +4 atom linker length; +85.1 Da molecular weight; +4 rotatable bonds |
| Conditions | Structural analysis based on IUPAC name and chemical structure as per PubChem records |
Why This Matters
This structural differentiation dictates the compound's potential to access binding pockets or conjugate with other molecular entities, which is a primary consideration for procurement in SAR-oriented or bioconjugation projects.
- [1] PubChem Compound Summary for CID 1831800, 4-{[3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoyl]amino}butanoic acid. National Center for Biotechnology Information. View Source
- [2] PubChem Compound Summary for CID 67186, 3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoic acid. National Center for Biotechnology Information. View Source
